molecular formula C23H21N2O5P B14238265 Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate CAS No. 211172-77-9

Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate

Cat. No.: B14238265
CAS No.: 211172-77-9
M. Wt: 436.4 g/mol
InChI Key: RLQRYCFNFRARNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives. These derivatives are then fused with 3-amino-2-methylquinazolinone in an oil bath at 130–135°C to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in microbial cells or interfere with cell division in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate stands out due to its specific phosphate group, which may enhance its solubility and bioavailability. Additionally, its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

211172-77-9

Molecular Formula

C23H21N2O5P

Molecular Weight

436.4 g/mol

IUPAC Name

dibenzyl (2-methyl-4-oxo-3H-quinazolin-8-yl) phosphate

InChI

InChI=1S/C23H21N2O5P/c1-17-24-22-20(23(26)25-17)13-8-14-21(22)30-31(27,28-15-18-9-4-2-5-10-18)29-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H,24,25,26)

InChI Key

RLQRYCFNFRARNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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